2,3-Dihydrobenzofuran vs. Aromatic Benzofuran Core: Impact on 5-HT₂C Receptor Potency and Selectivity
In a systematic scaffold comparison by Cheng et al. (2016), the 2,3-dihydrobenzofuran series (compounds 6a–f) and the aromatic benzofuran series (compounds 7a–i) were evaluated head-to-head at human recombinant 5-HT₂C, 5-HT₂A, and 5-HT₂B receptors in a FLIPR calcium flux assay. Changing from the 2,3-dihydrobenzofuran backbone to benzofuran led to an overall enhancement of 5-HT₂C potency: the dihydrobenzofuran compound (+)-6b (5-ethoxy substituted) achieved an EC₅₀ of 2.7 nM (Emax = 106%), whereas the corresponding benzofuran compound (+)-7a showed improved potency at 5-HT₂C with EC₅₀ = 1.6 nM (Emax = 93%) . However, the 2,3-dihydrobenzofuran scaffold conferred a distinct selectivity profile—compound (+)-6f (with 2-fluoroethoxy substitution) showed no 5-HT₂B activation at concentrations up to 10 µM while maintaining 5-HT₂C EC₅₀ = 73 nM, demonstrating that the saturated scaffold can achieve complete 5-HT₂B sparing in a way that is substitution-dependent . The benzofuran-containing analogues (6a, 6b) were independently shown to have significantly higher affinity for 5-HT receptors than benzodihydrofuran-containing compounds (4a, 4b, 5a, 5b) . This demonstrates that the saturation state of the furan ring is a critical determinant of both potency magnitude and receptor subtype selectivity, and the two scaffolds are not functionally interchangeable.
| Evidence Dimension | 5-HT₂C receptor agonist potency (EC₅₀) and selectivity profile (5-HT₂B activation) |
|---|---|
| Target Compound Data | For the 2,3-dihydrobenzofuran scaffold (general class): EC₅₀ = 2.7 to 73 nM at 5-HT₂C depending on substitution; compound (+)-6f shows no 5-HT₂B activation at ≤10 µM |
| Comparator Or Baseline | Aromatic benzofuran scaffold: (+)-7a EC₅₀ = 1.6 nM at 5-HT₂C (93% Emax); benzofuran scaffold generally shows enhanced 5-HT₂C potency but different selectivity window |
| Quantified Difference | Benzofuran scaffold yields ~1.7-fold potency enhancement at 5-HT₂C (EC₅₀ 1.6 vs 2.7 nM for directly comparable pairs); 2,3-dihydrobenzofuran scaffold enables complete 5-HT₂B sparing in certain substitution patterns vs. aromatic analogs |
| Conditions | Human recombinant 5-HT₂C, 5-HT₂A, and 5-HT₂B receptors stably expressed in HEK-293 cells; FLIPR calcium flux assay; compounds tested as HCl or TFA salts; n ≥ 2 |
Why This Matters
Researchers targeting 5-HT₂C with specific selectivity requirements must choose between the dihydrobenzofuran and benzofuran scaffolds based on whether they prioritize maximal potency (benzofuran) or a particular selectivity window (dihydrobenzofuran), making the saturated scaffold the preferred choice when 5-HT₂B sparing is critical for safety.
- [1] Cheng J, McCorvy JD, Giguere PM, Zhu H, Kenakin T, Roth BL, Kozikowski AP. Design and Discovery of Functionally Selective Serotonin 2C (5-HT₂C) Receptor Agonists. Journal of Medicinal Chemistry. 2016;59(21):9866–9880. Table 1. View Source
- [2] Synthesis and Pharmacological Characterization of a Series of Geometrically Constrained 5-HT₂A/₂C Receptor Ligands. 2003. Data indicating benzofuran-containing analogues (6a, 6b) had significantly higher affinity than benzodihydrofuran-containing compounds (4a, 4b, 5a, 5b). View Source
